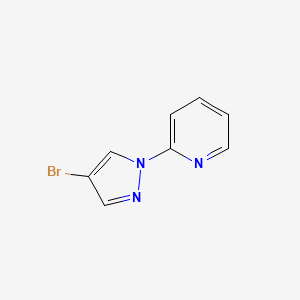![molecular formula C9H10O5 B1339055 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol CAS No. 244126-41-8](/img/structure/B1339055.png)
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C9H10O5. . This compound has various uses in scientific experiments and industrial applications.
Scientific Research Applications
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol involves several steps. One common method includes the methoxymethylation of 1,3-Benzodioxol-4-ol. The reaction typically requires a methoxymethylating agent such as chloromethyl methyl ether (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of safrole from natural sources such as sassafras oil. The extracted safrole is then subjected to further chemical modifications to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ol, 4-methyl-: This compound has a similar structure but with a methyl group instead of a methoxymethoxy group.
1,3-Benzodioxole, 5-(methoxymethoxy)-: Another closely related compound with slight structural variations.
Uniqueness
5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-(methoxymethoxy)-1,3-benzodioxol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-11-4-12-6-2-3-7-9(8(6)10)14-5-13-7/h2-3,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYUFCRILBWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465058 |
Source


|
| Record name | 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244126-41-8 |
Source


|
| Record name | 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)











